molecular formula C18H23N3O5 B023582 フロバトリプタンサクシネート CAS No. 158930-17-7

フロバトリプタンサクシネート

カタログ番号: B023582
CAS番号: 158930-17-7
分子量: 361.4 g/mol
InChIキー: WHTHWNUUXINXHN-SBSPUUFOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

フロバトリプタンコハク酸塩は、選択的セロトニン(5-ヒドロキシトリプタミン; 5-HT)タイプ1Bおよび1D受容体アゴニストであり、片頭痛の治療に広く使用されています。フロバという商品名で販売されています。 この化合物は、頭部への血液供給を行う動脈と静脈の血管収縮を引き起こす能力で知られており、片頭痛の症状を軽減します .

科学的研究の応用

Pharmacological Mechanism of Action

Frovatriptan exerts its effects by binding to 5-HT1B and 5-HT1D receptors located in the brain and vascular system. This action leads to:

  • Vasoconstriction : Reduces the dilation of intracranial blood vessels during a migraine attack.
  • Inhibition of Neuropeptide Release : Decreases the release of pro-inflammatory neuropeptides that contribute to migraine symptoms.
  • Pain Relief : Specifically targets migraine pain and associated symptoms such as nausea and sensitivity to light and sound .

Acute Treatment of Migraines

Frovatriptan is primarily indicated for the acute treatment of migraine attacks. Clinical trials have demonstrated its effectiveness in achieving significant pain relief:

  • In controlled studies, patients treated with frovatriptan reported a greater reduction in headache severity compared to placebo groups .
  • The recurrence rate of migraines post-treatment is notably low, ranging from 7% to 25%, attributed to its long half-life of approximately 26 hours, allowing sustained relief .

Menstrual Migraine Prophylaxis

Frovatriptan has shown promise not only in acute management but also as an intermittent prophylactic treatment for menstrual migraines. Research indicates that it can effectively reduce the frequency and severity of migraines associated with menstrual cycles, particularly in women unresponsive to conventional therapies .

Comparative Studies

Comparative studies have highlighted frovatriptan's unique pharmacokinetic profile:

Drug 5-HT1B Affinity 5-HT1D Affinity Half-life (hours) Indications
FrovatriptanHighHigh~26Acute migraine, menstrual migraine
SumatriptanModerateModerate~2.5Acute migraine
NaratriptanModerateHigh~6Acute migraine

Frovatriptan demonstrates higher selectivity for cerebral vasculature with minimal coronary effects compared to other triptans . This makes it a favorable option for patients with cardiovascular concerns.

Case Study 1: Efficacy in Chronic Migraine Patients

A study involving chronic migraine patients (n=100) assessed the efficacy of frovatriptan over a 12-week period. Results indicated:

  • Headache Response Rate : 70% achieved significant pain relief within two hours.
  • Functional Improvement : Patients reported improved quality of life and reduced need for rescue medications .

Case Study 2: Frovatriptan in Menstrual Migraine

In a cohort study focusing on women with menstrual migraines (n=35), frovatriptan was administered during their menstrual cycle. Findings included:

  • Reduction in Attack Frequency : A 50% reduction in the frequency of attacks was observed.
  • Patient Satisfaction : 85% rated their treatment as effective, with minimal side effects reported .

作用機序

フロバトリプタンコハク酸塩の作用機序は、5-HT1Bおよび5-HT1D受容体への高親和性結合に関与しています。 この結合は、脳外および頭蓋内の動脈の血管収縮を引き起こし、これら血管の過剰な拡張を抑制します。これは、片頭痛の原因と考えられています . フロバトリプタンコハク酸塩は、GABA A媒介チャネル活性に有意な影響を与えず、ベンゾジアゼピン結合部位への有意な親和性もありません .

類似の化合物との比較

フロバトリプタンコハク酸塩は、トリプタン系薬物のクラスに属しており、これは選択的な5-HT1B/1D受容体アゴニストです。このクラスの類似した化合物には、スマトリプタン、ゾルミトリプタン、リザトリプタンなどがあります。 これらの化合物と比較して、フロバトリプタンコハク酸塩は半減期が長く、これが片頭痛の治療における長期的な効果に貢献している可能性があります .

準備方法

フロバトリプタンコハク酸塩の調製には、いくつかの合成経路と反応条件が含まれます。1つの方法は、4-シアノフェニルヒドラジン塩酸塩と4-ベンジルオキシシクロヘキサノンを酢酸中で反応させて、3-ベンジルオキシ-6-シアノ-1,2,3,4-テトラヒドロカルバゾールを生成することです。この中間体は、次に水酸化ナトリウムで加水分解して、3-ヒドロキシ-6-シアノ-1,2,3,4-テトラヒドロカルバゾールを生成し、これはさらにピリジンの存在下でトシルクロリドで処理されて、対応するトシル化テトラヒドロカルバゾールを形成します。 トシル基は、100°Cで密閉管中でメチルアミンで処理することにより除去されて、3-メチルアミノ-6-シアノ-1,2,3,4-テトラヒドロカルバゾールが生成されます .

化学反応の分析

フロバトリプタンコハク酸塩は、酸化、還元、置換など、いくつかの種類の化学反応を起こします。これらの反応で使用される一般的な試薬には、水酸化ナトリウム、トシルクロリド、メチルアミンなどがあります。 これらの反応から生成される主な生成物には、3-ベンジルオキシ-6-シアノ-1,2,3,4-テトラヒドロカルバゾールや3-メチルアミノ-6-シアノ-1,2,3,4-テトラヒドロカルバゾールなどのさまざまな中間体が含まれます .

科学研究アプリケーション

フロバトリプタンコハク酸塩は、特に化学、生物学、医学、産業の分野で、幅広い科学研究アプリケーションを持っています。医学では、主に成人のオーラのあるなしにかかわらず、片頭痛発作の急性治療に使用されます。 月経性片頭痛の治療における潜在的な使用についても研究されています . 化学では、フロバトリプタンコハク酸塩は、さまざまな分析技術で基準物質として使用されます . その独特の特性は、薬理学と医薬品開発における研究に貴重な化合物となっています。

類似化合物との比較

Frovatriptan succinate is part of the triptan class of drugs, which are selective 5-HT1B/1D receptor agonists. Similar compounds in this class include sumatriptan, zolmitriptan, and rizatriptan. Compared to these compounds, frovatriptan succinate has a longer half-life, which may contribute to its prolonged effect in treating migraines .

生物活性

Frovatriptan succinate monohydrate is a second-generation triptan primarily used for the acute treatment of migraine. It is a selective agonist for the serotonin receptors 5-HT1B and 5-HT1D, which play critical roles in the pathophysiology of migraine. This article details the biological activity of frovatriptan, including its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile.

Pharmacodynamics

Frovatriptan exerts its therapeutic effects through several mechanisms:

  • Receptor Binding : It binds with high affinity to 5-HT1B and 5-HT1D receptors. This action leads to vasoconstriction of dilated intracranial blood vessels and inhibition of pro-inflammatory neuropeptide release from trigeminal neurons, effectively alleviating migraine symptoms .
  • Inhibition of Dural Vasodilation : By activating these receptors, frovatriptan inhibits dural vasodilation and inflammation, which are key contributors to migraine headaches .

Pharmacokinetics

The pharmacokinetic profile of frovatriptan is characterized by:

  • Absorption : Frovatriptan is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations (Cmax) typically reached within 2 to 4 hours post-administration .
  • Bioavailability : The absolute bioavailability ranges from approximately 20% in males to 30% in females, influenced by first-pass metabolism primarily via the CYP1A2 enzyme .
  • Half-Life : It has a long elimination half-life of about 26 hours, allowing for sustained therapeutic effects .
  • Clearance : Renal clearance accounts for about 40-45% of total clearance, underscoring the importance of renal function in drug elimination .

Clinical Efficacy

Clinical studies have demonstrated the efficacy of frovatriptan in treating acute migraine attacks:

  • Headache Response : In placebo-controlled trials, patients receiving frovatriptan showed significantly higher rates of headache response compared to those on placebo at 2 and 4 hours post-treatment. For instance, one study reported that up to 60% of patients achieved a headache response within two hours after taking frovatriptan .
  • Case Studies : A notable case involved patients who had previously unresponsive migraines. After administration of sublingual formulations of frovatriptan, rapid onset relief was observed, suggesting enhanced bioavailability through alternative delivery methods .

Table 1: Clinical Trial Summary

Study TypeTreatment GroupHeadache Response at 2 HoursHeadache Response at 4 Hours
Placebo-ControlledFrovatriptan60%70%
PlaceboPlacebo30%40%

Safety Profile

Frovatriptan is generally well tolerated among patients:

  • Adverse Effects : The most common side effects include fatigue (5%), dry mouth (3%), and chest tightness (2%). Serious cardiovascular events are rare but have been reported in post-marketing surveillance .
  • Clinical Trials : In premarketing clinical trials involving over 3000 patients, no serious cardiac events were attributed directly to frovatriptan use. The incidence of adverse reactions did not significantly vary with age or gender .

特性

IUPAC Name

butanedioic acid;(6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O.C4H6O4/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13;5-3(6)1-2-4(7)8/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18);1-2H2,(H,5,6)(H,7,8)/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTHWNUUXINXHN-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90166543
Record name Frovatriptan succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158930-09-7, 158930-17-7
Record name Frovatriptan succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158930097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Frovatriptan succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-(R)-3-methylamino-6-carboxamido-1,2,3,4-tetrahydrocarbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FROVATRIPTAN SUCCINATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36K05YF32G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Frovatriptan Succinate monohydrate
Reactant of Route 2
Frovatriptan Succinate monohydrate
Reactant of Route 3
Frovatriptan Succinate monohydrate
Reactant of Route 4
Frovatriptan Succinate monohydrate
Reactant of Route 5
Frovatriptan Succinate monohydrate
Reactant of Route 6
Frovatriptan Succinate monohydrate
Customer
Q & A

Q1: How does Frovatriptan succinate exert its therapeutic effect?

A1: Frovatriptan succinate is a selective agonist for serotonin receptors 5-HT1B and 5-HT1D [, ]. By activating these receptors, it primarily constricts blood vessels in the brain, which is believed to be the primary mechanism for alleviating migraine headaches [, ].

Q2: What is the molecular formula and weight of Frovatriptan succinate?

A2: While the provided abstracts do not explicitly state the molecular formula and weight, Frovatriptan succinate is a salt formed by the combination of Frovatriptan (C19H24N4O) and succinic acid (C4H6O4). It exists commonly as Frovatriptan succinate monohydrate. Researchers are encouraged to refer to chemical databases or product inserts for precise molecular information.

Q3: Is there spectroscopic data available for Frovatriptan succinate?

A3: Yes, UV spectrophotometry is commonly used to analyze Frovatriptan succinate. Studies have identified its maximum absorbance (λmax) at 244 nm [, , ].

Q4: What is known about the stability of Frovatriptan succinate?

A4: Frovatriptan succinate exhibits different stability profiles depending on its form and environmental conditions. For example, anhydrous forms are more susceptible to humidity and convert to their corresponding hydrated forms [, ]. Research has explored various formulation strategies, including microemulsions [], controlled-release granules [], buccal films [, ], and lipid nanoparticles [], to enhance its stability, solubility, and bioavailability.

Q5: What challenges are associated with formulating Frovatriptan succinate, and what strategies have been investigated to address them?

A5: Frovatriptan succinate’s physicochemical properties pose challenges in achieving desirable drug delivery characteristics. Its bitter taste can be mitigated by incorporating flavoring agents and sweeteners in formulations like buccal films [, ]. Furthermore, targeted delivery approaches, such as intranasal administration using microemulsions [] or ethosomes [], are being investigated to improve brain transport and potentially enhance efficacy.

Q6: How is Frovatriptan succinate absorbed and distributed in the body?

A6: While the provided research focuses primarily on alternative drug delivery routes, oral administration of Frovatriptan succinate is most common. It demonstrates approximately 35% oral bioavailability []. It is known to undergo hepatic metabolism, making it a potential candidate for routes that bypass first-pass metabolism [].

Q7: Does Frovatriptan succinate exhibit gender-specific pharmacokinetic differences?

A7: Yes, pharmacokinetic studies in Chinese healthy subjects revealed gender differences [, ]. Specifically, female subjects showed higher exposure to the drug compared to their male counterparts [, ].

Q8: What is the evidence supporting the efficacy of Frovatriptan succinate in migraine treatment?

A8: Frovatriptan succinate has proven efficacy in treating acute migraine attacks, as demonstrated in multiple double-blind, placebo-controlled clinical trials []. These trials highlighted significant headache response rates within 2 hours of administration compared to placebo groups [].

Q9: Are there any known safety concerns or long-term effects associated with Frovatriptan succinate?

A9: While this Q&A focuses on the scientific aspects and not medical advice, researchers should always consult comprehensive drug information resources and the latest clinical trial data for a complete understanding of safety profiles.

Q10: What analytical techniques are commonly employed for the characterization and quantification of Frovatriptan succinate?

A10: Several analytical methods are utilized for analyzing Frovatriptan succinate. UV spectrophotometry, particularly at its λmax of 244 nm, is widely used for quantification in bulk drug forms and pharmaceutical formulations [, , ]. Additionally, RP-HPLC methods offer high sensitivity and accuracy for determining Frovatriptan succinate levels in various matrices [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。